5,6-Bis(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione
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Overview
Description
5,6-Bis(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzothiazole core with trifluoromethoxy groups at the 5 and 6 positions, and a thione group at the 2 position. The presence of trifluoromethoxy groups imparts significant electron-withdrawing characteristics, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,6-Bis(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione involves its interaction with molecular targets through its electron-withdrawing trifluoromethoxy groups and reactive thione group. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-1,3-benzothiazole-2(3H)-thione: Similar structure but with methoxy groups instead of trifluoromethoxy groups.
5,6-Dichloro-1,3-benzothiazole-2(3H)-thione: Contains chloro groups instead of trifluoromethoxy groups.
Uniqueness
The presence of trifluoromethoxy groups in 5,6-Bis(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione imparts unique electronic properties that can enhance its reactivity and stability compared to similar compounds. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
920980-56-9 |
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Molecular Formula |
C9H3F6NO2S2 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
5,6-bis(trifluoromethoxy)-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C9H3F6NO2S2/c10-8(11,12)17-4-1-3-6(20-7(19)16-3)2-5(4)18-9(13,14)15/h1-2H,(H,16,19) |
InChI Key |
MUAIWOKBHLBUBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1OC(F)(F)F)OC(F)(F)F)SC(=S)N2 |
Origin of Product |
United States |
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